C29H31F3N2O3
Description
Overview of Orexinergic Signaling Pathways and Their Biological Roles
Orexins are neuropeptides produced in the lateral hypothalamus, a key region of the brain for controlling bodily functions. ontosight.ai There are two types of orexins, orexin-A (also known as hypocretin-1) and orexin-B (hypocretin-2), which are derived from a common precursor molecule called prepro-orexin. researchgate.net These peptides exert their effects by binding to and activating two specific G protein-coupled receptors (GPCRs): the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R). ontosight.airesearchgate.net Orexin-A binds to both OX1R and OX2R with similar high affinity, while orexin-B shows a preference for OX2R. frontiersin.org
The signaling pathways activated by orexin (B13118510) receptors are complex and can involve multiple intracellular cascades. Activation of these receptors generally leads to neuronal depolarization through the inhibition of potassium channels and the influx of sodium ions. mdpi.com Signaling has been associated with phospholipase A2, C, and D, diacylglycerol lipase, calcium mobilization, and adenylyl cyclase cascades. researchgate.netfrontiersin.org
The orexin system is most recognized for its central role in the regulation of the sleep-wake cycle, where it strongly promotes wakefulness and arousal. ontosight.airesearchgate.net Beyond this, orexinergic signaling is implicated in a wide array of other biological functions, including:
Feeding behavior and energy homeostasis: Orexins can stimulate appetite and food intake. ontosight.airesearchgate.net
Reward and addiction: The system is involved in the brain's reward pathways and has been linked to substance-seeking behaviors. ontosight.ainih.gov
Autonomic functions: Orexins influence the autonomic nervous system, which controls involuntary bodily functions. nih.gov
Neuroendocrine regulation: The system interacts with and modulates various hormonal axes. nih.govnih.gov
Cognitive processes: Orexins play a role in attention and other cognitive functions. mdpi.comfrontiersin.org
Dysregulation of the orexin system is associated with several neurological disorders, most notably narcolepsy, a condition characterized by excessive daytime sleepiness and cataplexy, which is often caused by a loss of orexin-producing neurons. ontosight.ai
Pharmacological Modulators of Orexin Receptors
The crucial role of the orexin system in regulating wakefulness has made its receptors attractive targets for pharmacological intervention, particularly for sleep disorders. frontiersin.org Modulators of orexin receptors can be broadly categorized as antagonists or agonists.
Orexin Receptor Antagonists: These compounds block the activity of one or both orexin receptors, thereby inhibiting the wake-promoting signals of orexins. They are primarily investigated for their potential to treat insomnia. wikipedia.org
Dual Orexin Receptor Antagonists (DORAs): These molecules, such as Almorexant, block both OX1R and OX2R. wikipedia.org Other examples include suvorexant, lemborexant, and daridorexant, which have received regulatory approval for the treatment of insomnia. frontiersin.orgjournalindj.com
Selective Orexin Receptor Antagonists (SORAs): These compounds are designed to selectively block either OX1R (SORA1s) or OX2R (SORA2s). researchgate.net They have been valuable as research tools to dissect the specific functions of each receptor subtype. nih.gov Examples include SB-334867 (a SORA1) and JNJ-10397049 (a SORA2). researchgate.net
Orexin Receptor Agonists: These molecules mimic the action of orexins by activating orexin receptors. They are being explored as potential treatments for conditions characterized by orexin deficiency, such as narcolepsy. frontiersin.org
The development of these modulators represents a targeted approach to treating sleep disorders, contrasting with older medications like benzodiazepines that have a broader suppressive effect on the central nervous system. annualreviews.org
Historical Context of Dual Orexin Receptor Antagonists (DORAs) in Research
The discovery of the orexin system in 1998 sparked intense research into its functions and therapeutic potential. nih.govrevistapsiquiatria.pt The link between orexin deficiency and narcolepsy provided a strong rationale for developing compounds that could modulate this system. revistapsiquiatria.pt
Almorexant was the first DORA to enter clinical development and have its data publicly disclosed. researchgate.netfrontiersin.org It was developed by the pharmaceutical company Actelion. wikipedia.org In 2008, GlaxoSmithKline acquired the development and marketing rights for Almorexant. wikipedia.org Early clinical studies showed that Almorexant could induce a sleep architecture that resembled natural sleep, increasing both REM and non-REM sleep phases. researchgate.net
The development of Almorexant, however, was discontinued (B1498344) in 2011. wikipedia.org Despite this, the pioneering work with Almorexant paved the way for the successful development of other DORAs. Suvorexant became the first DORA to receive FDA approval in 2014 for the treatment of insomnia. nih.gov This was followed by the approval of lemborexant and daridorexant. frontiersin.orgjournalindj.com
The journey of DORAs from laboratory discovery to clinical application highlights a shift in the pharmacological approach to insomnia, moving towards more targeted therapies that modulate specific neurobiological pathways involved in sleep and wakefulness. annualreviews.org
Rationale for Investigating Almorexant (C29H31F3N2O3) as a Chemical Probe
Despite its discontinued clinical development, Almorexant (this compound) remains a valuable tool in scientific research as a chemical probe. A chemical probe is a small molecule used to study biological systems and processes.
Almorexant's utility as a probe stems from its well-characterized activity as a potent, competitive, and dual antagonist of both OX1 and OX2 receptors. wikipedia.orgresearchgate.net This dual antagonism allows researchers to investigate the combined effects of blocking both orexin receptor subtypes simultaneously.
Key research applications of Almorexant as a chemical probe include:
Elucidating the role of the orexin system in various physiological processes: Studies have used Almorexant to explore the involvement of orexin signaling in reward-seeking behaviors, such as ethanol (B145695) and sucrose (B13894) intake. nih.gov
Understanding the neurobiology of sleep: Preclinical studies with Almorexant have helped to differentiate the effects of orexin antagonism from other sleep-promoting agents, demonstrating its ability to promote a more natural sleep architecture. nih.gov
Investigating receptor interactions: The tetrahydroisoquinoline scaffold of Almorexant has been used as a starting point for designing bivalent ligands to probe potential interactions between orexin receptors and other receptor systems, such as the cannabinoid CB1 receptor.
Validating new therapeutic targets: The effects of Almorexant in preclinical models have provided proof-of-concept for the therapeutic potential of orexin receptor antagonism, encouraging the development of other DORAs. researchgate.netresearchgate.net
In essence, Almorexant serves as a reference compound in the study of the orexin system, providing a means to pharmacologically dissect its functions and explore its role in both normal physiology and pathological states.
Chemical and Physical Properties of Almorexant (this compound)
| Property | Value | Source |
| Molecular Formula | This compound | wikipedia.orgnih.govmedchemexpress.eu |
| Molecular Weight | 512.56 g/mol | medchemexpress.eu |
| IUPAC Name | (2R)-2-[(1S)-6,7-dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide | wikipedia.orgnih.gov |
| Appearance | Solid | caymanchem.combldpharm.com |
| Ki for hOX1 | 1.3 nM | probechem.com |
| Ki for hOX2 | 0.17 nM | probechem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H31F3N2O3 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide |
InChI |
InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27?/m0/s1 |
InChI Key |
DKMACHNQISHMDN-BXXZMZEQSA-N |
Isomeric SMILES |
CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Almorexant
Retrosynthetic Analysis of the Almorexant Core Structure
A retrosynthetic analysis of Almorexant (1) reveals several possible disconnections. A primary approach involves disconnecting the final amide bond, leading back to the chiral tetrahydroisoquinoline (THIQ) core (VII) and an appropriate N-methylphenylacetamide derivative. rsc.orgportico.org The chiral THIQ core itself can be traced back to a prochiral 3,4-dihydroisoquinoline (B110456) (DHIQ) intermediate (IV) via an asymmetric reduction. rsc.orgresearchgate.net This DHIQ intermediate is accessible through a Bischler-Napieralski cyclization of an N-phenylethylamide precursor (III). rsc.orgrsc.org This precursor, in turn, can be synthesized from commercially available starting materials: 3,4-dimethoxyphenethylamine (B193588) (I) and a derivative of 4-(trifluoromethyl)phenylpropanoic acid (II). portico.org
An alternative retrosynthetic strategy focuses on constructing the chiral THIQ core using an iridium-catalyzed intramolecular asymmetric allylic amidation, which would lead to a vinyl-substituted THIQ that can be subsequently reduced to the desired saturated core structure. rsc.orgrsc.orgnih.gov
Detailed Synthetic Routes to Almorexant and Key Intermediates
The most established synthetic route to Almorexant involves a sequence of reactions beginning with the formation of an amide precursor, followed by cyclization, asymmetric reduction, and final elaboration of the side chain. portico.orgbottalab.it
The synthesis commonly begins with the preparation of the necessary acid and amine components. One of the initial steps can involve the esterification of 3-(4-trifluoromethylphenyl)propionic acid. Subsequently, an amide bond is formed between a phenethylamine (B48288) derivative and a phenylacetic acid derivative. In a widely cited route, 3,4-dimethoxyphenethylamine (I) is condensed with 4-(trifluoromethyl)hydrocinnamic acid (II). portico.org This reaction, typically performed in refluxing toluene, yields the crucial amide intermediate (III) required for the subsequent cyclization step. portico.org The formation of amides from carboxylic acids and amines is a fundamental transformation in this synthesis. libretexts.org
The Bischler-Napieralski reaction is a key transformation for constructing the isoquinoline (B145761) core of Almorexant. rsc.orgnih.gov The amide intermediate (III), formed from the condensation of 3,4-dimethoxyphenethylamine and 4-(trifluoromethyl)hydrocinnamic acid, undergoes intramolecular cyclization upon treatment with a dehydrating agent like phosphorus oxychloride (POCl3) in a solvent such as acetonitrile. portico.orgrsc.org This reaction forms the 3,4-dihydroisoquinoline (DHIQ) ring system (IV), which is a prochiral precursor to the core of Almorexant. rsc.orgportico.org This classical reaction is a widely used method for the synthesis of DHIQ derivatives. rsc.org
A critical step in the synthesis is the establishment of the stereocenter at the C1 position of the tetrahydroisoquinoline core. This is achieved through the enantioselective reduction of the C=N bond of the DHIQ intermediate (IV). rsc.org One of the most effective methods is the Noyori-type asymmetric transfer hydrogenation (ATH). researchgate.netosti.gov This reaction utilizes a ruthenium catalyst, such as dichloro(p-cymene)ruthenium(II) dimer, in combination with a chiral ligand like (R,R)-mesitylenesulfonyl-1,2-diphenylethanediamine ((R,R)-TsDPEN), and a hydrogen source like formic acid or its salts (e.g., triethylammonium (B8662869) formate). portico.orgresearchgate.net
While the Ru-catalyzed ATH proved effective for initial supplies, issues with yield and enantioselectivity were observed upon scale-up. researchgate.net This led to the development of an alternative asymmetric hydrogenation (AH) process using an iridium catalyst with the TaniaPhos ligand, which was successfully implemented for manufacturing large quantities (>6 tonnes) of the THIQ intermediate. researchgate.net Later, optimization of the Ru-Noyori ATH, by using the methanesulfonate (B1217627) salt of the DHIQ substrate, significantly improved its performance and cost-effectiveness for large-scale production. researchgate.net
| Method | Catalyst System | Key Features | Scale | Reference |
|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation (ATH) | [RuCl(arene)(TsDPEN)] | Initial method; erosion of yield/enantioselectivity on scale-up. researchgate.net | Initial Clinical Supplies | portico.orgresearchgate.net |
| Asymmetric Hydrogenation (AH) | Ir/TaniaPhos | High efficiency and scalability; high catalyst cost. researchgate.net | >6 tonnes | researchgate.net |
| Optimized ATH | Ru-Noyori catalyst with DHIQ-methanesulfonate salt | Improved performance and reduced cost for large scale. researchgate.net | Hundreds of kilograms | researchgate.net |
Once the chiral tetrahydroisoquinoline (THIQ) intermediate (VII) is obtained with high enantiopurity, the final steps involve building the N-acetamide side chain. One strategy involves the alkylation of the secondary amine of the THIQ core (VII) with methyl α-bromophenylacetate (VIII). portico.org This reaction, conducted in the presence of a base like diisopropylethylamine (DIEA), yields an amino ester (IX) as a mixture of diastereomers. portico.org The ester is then hydrolyzed to the corresponding carboxylic acid (X). portico.org Finally, this acid is coupled with methylamine (B109427) hydrochloride using a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) to form Almorexant. portico.orgumn.edu
Alternative, more direct approaches involve alkylating the THIQ intermediate (VII) with a pre-formed amide fragment, such as α-bromo-N-methylphenylacetamide (XI) or 2(S)-tosyloxy-N-methylphenylacetamide (XII), to directly yield Almorexant. portico.org
Enantioselective Transfer Hydrogenation Approaches
Stereochemical Control and Chiral Resolution Techniques
Almorexant possesses two stereocenters, requiring precise stereochemical control during its synthesis. The primary method for establishing the key stereocenter on the tetrahydroisoquinoline ring is through the enantioselective catalytic reduction of the dihydroisoquinoline intermediate, as detailed previously. rsc.orgresearchgate.netbbk.ac.uk
However, the introduction of the second stereocenter during the N-alkylation step with a racemic or chiral fragment often results in a mixture of diastereomers. portico.org For instance, alkylation with racemic methyl α-bromophenylacetate leads to a diastereomeric mixture of the amino ester (IX), which carries through to the final product if not addressed. portico.org
Therefore, a crucial final step is the separation of these diastereomers. This is typically achieved through chromatographic methods. portico.org Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and diastereomers and can be applied for the resolution of the final Almorexant product or its precursors. googleapis.com Diastereomeric crystallization is another classical and effective method for separating diastereomers on a large scale. chiralpedia.compharmtech.com This technique relies on the different physical properties, such as solubility, of the diastereomeric salts formed by reacting the mixture with a chiral resolving agent. chiralpedia.compharmtech.com In the synthesis of Almorexant, after the final coupling step, the resulting diastereomers are separated by chromatography to yield the desired (R,R)-isomer. portico.org
Exploration of Alternative Synthetic Pathways for Analogues
The quest for novel orexin (B13118510) receptor antagonists with improved characteristics has spurred extensive research into alternative synthetic pathways for analogues of Almorexant. These investigations have primarily focused on modifications of the core tetrahydroisoquinoline (THIQ) scaffold, as well as the exploration of entirely different molecular frameworks. nih.govnih.gov
A cornerstone in the synthesis of many Almorexant analogues is the Pictet-Spengler reaction . mdpi.comwikipedia.org This reaction provides a direct and efficient method for constructing the crucial THIQ ring system from a β-arylethylamine and an aldehyde or ketone. wikipedia.org The versatility of the Pictet-Spengler reaction has been leveraged to create libraries of Almorexant analogues by varying the substituents on both the phenethylamine and the aldehyde components. rsc.org For instance, enantioselective Pictet-Spengler cyclization, controlled by either a chiral auxiliary or a chiral catalyst, has been employed to produce key chiral tetrahydroisoquinoline intermediates. rsc.org
One prominent strategy for generating analogues involves the modification of substituents on the THIQ core. Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the aromatic ring of the THIQ moiety significantly influences receptor affinity and selectivity. acs.org Researchers have synthesized series of analogues by introducing different groups at the 6- and 7-positions of the THIQ nucleus to modulate activity at the OX1 and OX2 receptors. chimia.ch
Another fruitful avenue for analogue synthesis has been the modification of the N-acetamide side chain. By replacing the N-methyl-2-phenylacetamide group of Almorexant with other moieties, researchers have been able to fine-tune the compound's properties. For example, the introduction of pyridylmethyl groups at the acetamide (B32628) position has been shown to be optimal for activity in certain series of analogues. acs.org
Multicomponent reactions have also emerged as a powerful tool for the convergent synthesis of complex Almorexant analogues. The Ugi–Pictet–Spengler reaction sequence is a noteworthy example, allowing for the rapid assembly of polycyclic structures from simple starting materials in a one-pot procedure. mdpi.comnih.gov This approach offers significant advantages in terms of efficiency and has been utilized to create diverse libraries of compounds for biological screening. nih.gov
Beyond the THIQ scaffold, medicinal chemists have also explored entirely different molecular architectures to identify novel orexin receptor antagonists. One such example is the development of substituted piperidine (B6355638) derivatives. nih.gov By replacing the THIQ core with a piperidine ring and optimizing the substitution pattern, potent orexin receptor antagonists have been identified. nih.gov
The following tables summarize the findings from various research endeavors focused on the synthesis of Almorexant analogues, highlighting the different synthetic strategies and the resulting biological activities.
Table 1: Analogue Synthesis via Tetrahydroisoquinoline (THIQ) Core Modification
| Analogue/Series | Synthetic Strategy | Key Findings | Reference(s) |
| 7-Substituted THIQ Analogues | O-Alkylation of 7-hydroxy-THIQ precursors with various alkyl halides. | Introduction of a trifluoroethoxy group at the 7-position led to a highly potent and selective OX1 antagonist. | nih.gov |
| 1-Substituted THIQ Analogues | N-Alkylation of the THIQ nitrogen followed by amide coupling with various amines. | Substitution at the 1-benzyl position generally resulted in compounds with good selectivity for the OX1 receptor. | acs.orgnih.gov |
| 6,7-Disubstituted THIQ Analogues | Synthesis starting from variously substituted phenethylamines via the Pictet-Spengler reaction. | Modifications of the 6,7-substitution pattern were explored to obtain compounds with high OX2 affinity. | chimia.ch |
Table 2: Analogue Synthesis via Side Chain Modification
| Analogue/Series | Synthetic Strategy | Key Findings | Reference(s) |
| Phenylglycine Derivatives | Substitution on the alpha-position of the glycine (B1666218) moiety. | Alkyl amide substitutions on the phenylglycine derivatives maintained high affinities for the orexin receptors. | chimia.ch |
| Pyridylmethylacetamides | Amide coupling of the THIQ core with various pyridylacetic acids. | Pyridylmethyl groups were found to be optimal for activity at the acetamide position for OX1 selective antagonists. | acs.org |
| N-Arylcyclopropanecarboxamides | Replacement of the acetamide side chain with a cyclopropanecarboxamide (B1202528) moiety. | Led to the discovery of potent, orally active dual orexin receptor antagonists with a novel scaffold. | researchgate.net |
Table 3: Analogue Synthesis via Alternative Scaffolds and Convergent Methods
| Analogue/Series | Synthetic Strategy | Key Findings | Reference(s) |
| Ugi-Pictet-Spengler Products | One-pot multicomponent reaction involving an amino acid, a ketone, an isocyanide, and aminoacetaldehyde dimethyl acetal. | Enabled the rapid and convergent synthesis of complex, polycyclic analogues, including the shortest scalable synthesis of the drug Praziquantel. | mdpi.comnih.gov |
| Substituted Piperidines | Multi-step synthesis involving the reduction of a substituted pyridine (B92270) ring. | Installation of various groups at the 3-position of the piperidine ring led to compounds with enhanced selectivity for the OX1 receptor. | nih.gov |
| Imidazo[1,5-a]pyrazine Derivatives | Replacement of the dimethoxyphenyl moiety of Almorexant with substituted imidazoles. | Furnished novel dual orexin receptor antagonists with improved metabolic stability and reduced P-glycoprotein efflux. | researchgate.net |
Molecular Mechanisms of Orexin Receptor Antagonism by Almorexant
Quantification of Orexin (B13118510) 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R) Binding Affinities (Ki, IC50 values)
Almorexant demonstrates high affinity for both orexin receptors, albeit with a noted preference for OX2R. The equilibrium dissociation constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify this binding affinity.
Studies have consistently reported potent binding of Almorexant to both human orexin receptors. In radioligand binding assays using membranes from HEK293 cells expressing either hOX1 or hOX2, Almorexant displayed high affinity. Specifically, the dissociation constant (Kd) values have been determined to be 1.3 nM for OX1R and 0.17 nM for OX2R. medchemexpress.commedchemexpress.com Another study reported pKi values of 8.0 ± 0.1 for the OX2 receptor. nih.gov
The IC50 values, which measure the concentration of an antagonist required to inhibit 50% of the specific binding of a radioligand, further corroborate Almorexant's potent antagonism. In studies investigating the inhibition of orexin-A induced intracellular calcium release in HEK-293 cells, Almorexant demonstrated dose-dependent inhibition with IC50 values of 191 ± 12 nM at OX1R and 332 ± 13 nM at OX2R when inhibiting orexin-B induced changes. nih.gov
Table 1: Binding Affinity of Almorexant for Orexin Receptors
| Receptor | Parameter | Value (nM) | Cell Line | Reference |
|---|---|---|---|---|
| Orexin 1 (OX1R) | Kd | 1.3 | HEK293 | medchemexpress.commedchemexpress.com |
| Orexin 2 (OX2R) | Kd | 0.17 | HEK293 | medchemexpress.commedchemexpress.com |
| Orexin 1 (OX1R) | IC50 | 191 ± 12 | HEK-293 | nih.gov |
| Orexin 2 (OX2R) | IC50 | 332 ± 13 | HEK-293 | nih.gov |
Characterization of Competitive Antagonism at Orexin Receptors
Almorexant functions as a competitive antagonist at both OX1 and OX2 receptors. wikipedia.orgnih.govresearchgate.net This means that it binds to the same site on the receptor as the endogenous orexin peptides, orexin-A and orexin-B, thereby preventing them from binding and activating the receptor. This competitive interaction is reversible, allowing the endogenous ligands to bind and signal once Almorexant dissociates from the receptor. medchemexpress.commedchemexpress.com
The competitive nature of Almorexant's antagonism has been demonstrated in functional assays where increasing concentrations of Almorexant progressively inhibit the cellular responses induced by orexin peptides. nih.gov It has been shown to inhibit the increase in intracellular Ca2+ induced by orexin-A in Chinese hamster ovary cells that overexpress rat or human OX1 and OX2 receptors. nih.gov
Intracellular Signaling Inhibition in Model Systems (e.g., HEK-293 cells expressing OX1R/OX2R)
The binding of Almorexant to orexin receptors leads to the blockade of downstream intracellular signaling pathways that are normally activated by orexin peptides. These effects have been extensively studied in model systems such as Human Embryonic Kidney (HEK-293) cells engineered to express either OX1R or OX2R. nih.gov
Modulation of Intracellular Calcium Release
A primary and well-characterized consequence of orexin receptor activation is the mobilization of intracellular calcium ([Ca2+]i). wikipedia.org Orexin peptides, upon binding to their receptors, trigger a signaling cascade that results in the release of calcium from intracellular stores. nih.gov Almorexant effectively and completely blocks this orexin-induced intracellular Ca2+ signaling pathway. medchemexpress.commedchemexpress.com
In HEK-293 cells expressing either OX1R or OX2R, Almorexant has been shown to dose-dependently inhibit the intracellular calcium release induced by orexin-A and orexin-B. nih.gov Studies have demonstrated that Almorexant alone does not stimulate intracellular calcium release, confirming its antagonist nature. nih.gov The inhibition of orexin-A-induced calcium mobilization in cells expressing OX1R and orexin-B-induced calcium mobilization in cells expressing OX2R highlights Almorexant's dual antagonistic action at the cellular level. nih.gov
Investigation of Downstream Signaling Cascades (e.g., G protein-coupled receptor signaling)
Orexin receptors belong to the G protein-coupled receptor (GPCR) superfamily. frontiersin.orgnih.gov Upon activation by orexin peptides, they primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC). karger.comguidetopharmacology.org This, in turn, initiates a cascade involving the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in the release of intracellular calcium and the activation of protein kinase C (PKC). frontiersin.orgnih.gov
Almorexant, by competitively blocking the orexin receptors, prevents the initiation of this G protein-mediated signaling cascade. medchemexpress.commedchemexpress.com While the primary coupling of orexin receptors is to Gq/11, coupling to other G proteins such as Gi/o and Gs has also been reported. guidetopharmacology.orgnih.gov Almorexant's antagonism would consequently inhibit all downstream signaling pathways initiated by the activation of these various G proteins. Research indicates that for both OX1R and OX2R, Gαq is responsible for the majority of responses, including the accumulation of intracellular Ca2+. nih.govfrontiersin.org
Allosteric Modulation Studies of Orexin Receptors by Almorexant
While Almorexant is primarily characterized as a competitive antagonist, some research has explored the possibility of more complex interactions with the orexin receptors. Some studies have suggested that Almorexant may exhibit non-competitive binding characteristics, which could be due to irreversible antagonism or allosteric modulation. researchgate.netplos.org Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. Such binding can alter the receptor's conformation, thereby influencing the binding or efficacy of the endogenous ligand. However, there are currently no definitive published reports confirming that Almorexant acts as an allosteric modulator. plos.org Further research is needed to fully elucidate the potential for allosteric effects in Almorexant's mechanism of action.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Identification of Key Pharmacophores for Orexin (B13118510) Receptor Binding
The pharmacophore for orexin receptor antagonists like Almorexant consists of several key features that facilitate high-affinity binding. Almorexant, a tetrahydroisoquinoline derivative, binds within a pocket of the orexin receptors. nih.govnih.gov Mutagenesis studies have identified several conserved amino acid residues as crucial for the binding of both the native orexin peptides and antagonists like Almorexant. nih.gov
Key residues contributing to the binding of Almorexant at the OX2 receptor include W214A(45.54), Y223A(5.38), F227A(5.42), Y317A(6.48), and H350A(7.39). nih.gov Mutations in these residues led to a complete loss of binding affinity. nih.gov Similarly, at the OX1 receptor, crucial shared residues for Almorexant binding include Gln126(3.32), Ala127(3.33), Trp206(45.54), Tyr215(5.38), Phe219(5.42), and His344(7.39). nih.gov
A putative minimal pharmacophore was identified from related screening hits, highlighting the importance of specific structural components for receptor binding. nih.gov The binding of small molecule antagonists occurs in a cleft that is partially hydrophilic and partially hydrophobic. mdpi.com The emphasis on direct lipophilic interactions with hotspot regions of the receptor binding site is considered crucial for developing accurate binding models. nih.gov
Systematic Structural Modifications and Their Impact on Receptor Affinity and Efficacy
Systematic modifications of the Almorexant scaffold and related compounds have provided significant insights into the SAR of orexin antagonists. Even modest structural changes can lead to large shifts in receptor selectivity. nih.gov
The 1-substituted-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a core component of Almorexant and many other orexin antagonists. rsc.orgnih.gov The substitution pattern on this core, particularly at the 6- and 7-positions, is critical for activity and selectivity. researchgate.net
SAR studies on THIQ analogs revealed a preference for electron-deficient substituents at the 7-position for OX1 selectivity. nih.gov In a series of analogs, retaining favorable substituents at the 7-position, such as propoxy or dimethylamino groups, was crucial for maintaining high OX1 potency and selectivity. nih.gov Conversely, the 1-position of the THIQ core has been found to tolerate a wider variety of substituents. nih.gov
| Modification | Impact on Receptor Affinity/Selectivity | Reference |
|---|---|---|
| Removal of one methoxy (B1213986) group from the 6,7-dimethoxy pattern | Investigated to understand the impact on orexin receptor activity. researchgate.net | researchgate.net |
| Electron-deficient substituents at the 7-position | Favors OX1 selectivity. nih.gov | nih.gov |
| Propoxy or dimethylamino groups at the 7-position | Critical for high OX1 potency and selectivity. nih.gov | nih.gov |
| Varied substituents at the 1-position | Generally well-tolerated, allowing for modification of properties like solubility. nih.gov | nih.gov |
The N-methyl-2-phenyl-acetamide portion of Almorexant plays a significant role in its binding. drugbank.comacs.org The carbonyl oxygen of the amide linker can form water-mediated hydrogen bonds with receptor residues like His7.39. acs.org
The 6,7-dimethoxy substituents on the isoquinoline (B145761) core are also critical. nih.gov Modest alterations, such as replacing one methoxy group with an isopropyl ether, resulted in a complete switch to an OX1-selective antagonist. nih.gov Tethering the two methoxy groups together led to a significant loss of potency at both receptors. rsc.org This highlights the specific and sensitive nature of the interaction between this part of the molecule and the receptor binding pocket. Furthermore, demethylation of these methoxy groups is a primary metabolic pathway for Almorexant. nih.gov
| Compound/Modification | Description | Effect | Reference |
|---|---|---|---|
| Almorexant Analog | Replacement of one methoxy group with an isopropyl ether. | Became a completely OX1-specific antagonist. | nih.gov |
| Analog 15 | Tethering the two methoxy groups to form a fused ring. | >10-fold loss in potency at both OX1 and OX2. | rsc.org |
| Analog 18 | Replacement of the 3-methoxy substituent (relative to a different core) with chlorine. | Well-tolerated by both receptors but led to a significant loss of microsomal stability. | rsc.org |
Influence of Phenyl and Trifluoromethylphenyl Moieties
Derivation and Validation of QSAR Models for Orexin Receptor Ligands
QSAR models have become valuable tools for predicting the binding affinity of novel compounds and for guiding the design of new orexin receptor ligands. researchgate.net Studies have focused on curating large datasets of diverse OX1R ligands to develop highly predictive QSAR models. researchgate.netresearchgate.net These models often employ machine learning algorithms, such as random forest, and use 2D molecular descriptors to predict ligand activity. researchgate.net
The practical application of these models has been demonstrated through virtual screening of databases to identify novel potential OX1R ligands. researchgate.netresearchgate.net While these studies are not exclusively focused on Almorexant derivatives, they establish a validated methodology for the computational design and screening of compounds acting on the orexin system. A pharmacophore model derived from computational studies on substituted tetrahydroisoquinolines confirmed the SAR results observed experimentally. nih.gov
Ligand Efficiency and Lipophilic Efficiency Analysis in Almorexant Derivatives
In drug discovery, it is crucial to optimize not just potency but also the physicochemical properties of a compound. Ligand Efficiency (LE) and Lipophilic Efficiency (LiPE or LLE) are metrics used to assess the quality of a compound by relating its potency to its size and lipophilicity, respectively. wikipedia.orggardp.orgsciforschenonline.org
Ligand Efficiency (LE) : Measures the binding energy per heavy atom.
Lipophilic Efficiency (LiPE/LLE) : Calculated as pIC50 - logP (or logD), it assesses how efficiently a compound uses its lipophilicity to achieve potency. wikipedia.orgsciforschenonline.org An LLE value between 5 and 7 or greater is often considered desirable for a drug candidate. rsc.org
During the optimization of orexin antagonists, monitoring the LLE metric is crucial. rsc.org The goal is to increase potency without a corresponding large increase in lipophilicity, which can lead to poor solubility, off-target effects, and other undesirable properties. sciforschenonline.orgnih.gov In the development of a series of dual orexin antagonists, researchers focused on improving LLE. For one compound, the LLE was improved from 3.5 to 4.8 while also reducing the molecular weight and improving metabolic stability. rsc.org While specific LE and LiPE values for Almorexant are not detailed in the provided sources, the application of these principles is evident in the optimization of related orexin antagonists, where balancing potency (pIC50) and lipophilicity (logD) was a key strategy. rsc.org
Computational Chemistry and Molecular Modeling of Almorexant Receptor Interactions
Molecular Docking Simulations with Orexin (B13118510) Receptor Crystal Structures (or homology models)
Molecular docking simulations have been instrumental in predicting the binding pose of Almorexant within the orexin 1 (OX1) and orexin 2 (OX2) receptors. Due to the initial absence of crystal structures for these G-protein coupled receptors (GPCRs), early studies often relied on homology models, frequently based on the structure of the β2-adrenergic receptor. nih.gov These models, combined with site-directed mutagenesis data, have identified key molecular determinants in the ligand-binding pocket. nih.govresearchgate.net
Docking studies predicted that Almorexant binds in a pocket formed by the transmembrane (TM) helices of the receptors. researchgate.net For the OX2 receptor, a predicted docking pose shows potential hydrogen bond interactions between Gln134 (position 3.32) and Almorexant. researchgate.net Mutational studies have corroborated the importance of several residues for Almorexant binding. At the OX2 receptor, mutations of Trp214(45.54), Tyr223(5.38), Phe227(5.42), Tyr317(6.48), and His350(7.39) led to a complete loss of [3H]almorexant binding. nih.gov
A comparison of the binding sites of OX1 and OX2 reveals that despite high similarities, minor differences in amino acid sequences can lead to significant variations in antagonist binding and selectivity. acs.org For instance, the residue at position 3.33 (Ala127 in OX1 and Thr135 in OX2) has been identified as a critical determinant for subtype selectivity. nih.govresearchgate.net
Shared crucial residues for Almorexant binding in the OX1 receptor include Gln126(3.32), Ala127(3.33), Trp206(45.54), Tyr215(5.38), Phe219(5.42), and His344(7.39). nih.gov The development and public availability of orexin receptor crystal structures, such as the OX2R structure (PDB ID: 4S0V), have further refined these docking studies. mdpi.com
Table 1: Key Residues in Orexin Receptors Interacting with Almorexant
| Receptor | Residue and Position | Interaction Type | Reference |
|---|---|---|---|
| OX1 | Gln126 (3.32) | Shared binding site residue | nih.gov |
| OX1 | Ala127 (3.33) | Shared binding site residue, subtype selectivity | nih.gov |
| OX1 | Trp206 (45.54) | Shared binding site residue | nih.gov |
| OX1 | Tyr215 (5.38) | Shared binding site residue | nih.gov |
| OX1 | Phe219 (5.42) | Shared binding site residue | nih.gov |
| OX1 | His344 (7.39) | Shared binding site residue | nih.gov |
| OX2 | Gln134 (3.32) | Predicted hydrogen bond | researchgate.net |
| OX2 | W214A (45.54) | Complete loss of binding upon mutation | nih.gov |
| OX2 | Y223A (5.38) | Complete loss of binding upon mutation | nih.gov |
| OX2 | F227A (5.42) | Complete loss of binding upon mutation | nih.gov |
| OX2 | Y317A (6.48) | Complete loss of binding upon mutation | nih.gov |
Molecular Dynamics Simulations of Almorexant-Orexin Receptor Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the Almorexant-receptor complex, going beyond the static picture offered by docking. These simulations have been crucial for refining homology models and rationalizing data from site-directed mutagenesis studies. acs.org By simulating the receptor-ligand complex over time, researchers can observe conformational changes and the stability of key interactions. acs.orgnih.gov
MD simulations have revealed how even subtle differences in the amino acid sequences between OX1 and OX2 can result in significant structural and dynamic differences, ultimately affecting antagonist binding affinity and selectivity. acs.org For example, simulations highlighted conformational differences in the transmembrane helix 3 (TM3) between the two receptors, which is a critical region for the selectivity of various orexin antagonists. acs.org The simulations demonstrated that static homology modeling alone is insufficient to capture the intricacies of these interactions, and that MD provides a more profound understanding. acs.org
Binding kinetic analyses have complemented these simulations, showing that Almorexant has fast association and dissociation rates at the human OX1 receptor. researchgate.net In contrast, at the human OX2 receptor, it exhibits a fast association rate but a remarkably slow dissociation rate, leading to a noncompetitive and pseudo-irreversible antagonism. researchgate.net This long-lasting effect at OX2 is a key feature of Almorexant's pharmacological profile. researchgate.net
In Silico Screening for Novel Orexin Receptor Antagonists based on Almorexant Scaffold
The structural and pharmacophoric information derived from Almorexant has been leveraged for in silico screening campaigns to discover novel orexin receptor antagonists. mdpi.com These campaigns often use the Almorexant scaffold as a template to search large chemical databases for compounds with similar properties that are predicted to bind to the orexin receptors.
One such approach involves structure-based virtual screening (SBVS), where a library of compounds is docked into the orexin receptor's binding site to identify potential hits. mdpi.com The knowledge of Almorexant's binding mode helps in defining the docking parameters and in post-processing the results to select promising candidates for further experimental testing. mdpi.comingentaconnect.com
Furthermore, phenotypic screening in model organisms like zebrafish has been combined with in silico assays. In these studies, compounds that induce a behavioral profile similar to known orexin antagonists like suvorexant (which shares mechanistic similarities with Almorexant) are then evaluated computationally to predict their interaction with orexin receptors. This integrated approach has successfully identified novel, natural product-based orexin receptor antagonists.
Ligand-Based and Structure-Based Drug Design Approaches
The development of orexin receptor antagonists, including Almorexant, has benefited from both ligand-based and structure-based drug design strategies. researchgate.netresearchgate.netnih.gov
Ligand-based drug design (LBDD) relies on the knowledge of molecules known to interact with the target. biosolveit.degardp.org In the context of orexin antagonists, pharmacophore models have been developed based on the structures of active compounds like Almorexant and others. sygnaturediscovery.com These models define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for antagonist activity. These models are then used to virtually screen for new chemical entities or to guide the optimization of existing lead compounds. nih.govsygnaturediscovery.com
Structure-based drug design (SBDD) utilizes the three-dimensional structure of the target protein to design ligands. researchgate.netscispace.com The availability of OX1 and OX2 receptor crystal structures has been a boon for SBDD. nih.gov These structures allow for a detailed analysis of the binding pocket and the specific interactions with antagonists. This structural information enables a more rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net The comprehensive structural data for orexin receptors in complex with a variety of antagonists provides a powerful platform for understanding how different chemical scaffolds achieve their binding and for designing novel, highly selective ligands. nih.gov
Table 2: Comparison of Drug Design Approaches for Orexin Antagonists
| Design Approach | Principle | Application for Orexin Antagonists | Key Outcome |
|---|---|---|---|
| Ligand-Based Drug Design (LBDD) | Uses knowledge of active ligands (e.g., Almorexant) to create pharmacophore models. biosolveit.degardp.org | Development of pharmacophore models from known dual and selective antagonists. | Identification of new scaffolds through virtual screening. sygnaturediscovery.com |
Conformational Analysis and Energy Minimization of Almorexant
Conformational analysis and energy minimization are fundamental components of computational chemistry studies of Almorexant. These calculations are implicitly part of the molecular docking and dynamics simulation workflows. acs.orgacs.org
Before docking Almorexant into the receptor, its three-dimensional structure must be generated and optimized. This involves an initial energy minimization of the molecule to find a low-energy, stable conformation. acs.org During more advanced flexible docking procedures, various conformations of Almorexant are sampled to find the one that best fits into the receptor's binding site. acs.org
In the context of molecular dynamics simulations, the initial Almorexant-receptor complex is subjected to energy minimization to remove any steric clashes or unfavorable geometries before the simulation begins. nih.gov Throughout the MD simulation, the conformational flexibility of Almorexant within the binding pocket is explored, allowing for an analysis of its dynamic behavior and the stability of its binding mode. acs.orgnih.gov Studies on other orexin receptor antagonists have highlighted the importance of specific conformational features for receptor binding, and similar principles apply to Almorexant. acs.org The lipophilic nature of Almorexant also plays a significant role in its interaction with the hydrophobic pockets of the orexin receptors. nih.gov
Preclinical Pharmacological Investigations of Almorexant in Non Human Biological Systems
In Vitro Cellular Assays Beyond Orexin (B13118510) Receptor Inhibition
Investigations into the effects of Almorexant on cell viability have revealed actions beyond its primary role as an orexin receptor antagonist, particularly in the context of cancer cell lines. In studies utilizing the human colon cancer cell line HT-29, which expresses the orexin receptor 1 (OX1R), Almorexant demonstrated an ability to inhibit cell viability. researchgate.netsciencerepository.orgsciencerepository.org This inhibitory effect on HT-29 cell growth was found to be dose-dependent. sciencerepository.orgsciencerepository.org At a concentration of 1 µM, Almorexant induced cell death in 34 ± 4% of HT-29 cells. sciencerepository.org Conversely, no significant effect on cell viability was observed in the HCT-116 colon cancer cell line, which does not express OX1R, indicating that the anti-proliferative effect of Almorexant is mediated through this receptor. researchgate.netsciencerepository.org
Similar findings have been reported in pancreatic cancer models. Almorexant was shown to inhibit the cellular growth of the AsPC-1 pancreatic ductal adenocarcinoma (PDAC) cell line, which is known to be OX1R-positive. frontiersin.org In a comparative study, Almorexant was noted to be more potent than suvorexant in producing this inhibitory effect. frontiersin.org
Table 1: Effect of Almorexant on Cancer Cell Viability
| Cell Line | Orexin Receptor (OX1R) Status | Effect of Almorexant | Reference |
|---|---|---|---|
| HT-29 (Colon Cancer) | Positive | Inhibited cell viability/growth | researchgate.netsciencerepository.orgsciencerepository.org |
| AsPC-1 (Pancreatic Cancer) | Positive | Inhibited cell growth | frontiersin.org |
| HCT-116 (Colon Cancer) | Negative | No effect on cell viability | researchgate.netsciencerepository.org |
Almorexant has been shown to induce programmed cell death, or apoptosis, in specific models of pancreatic ductal adenocarcinoma (PDAC). nih.gov In vitro studies demonstrated that Almorexant treatment led to apoptosis in the AsPC-1 PDAC cell line, which expresses OX1R. frontiersin.orgnih.gov This effect was dependent on the presence of the receptor, as the OX1R-negative HPAF-II cell line did not undergo apoptosis when treated with Almorexant. nih.gov The induction of apoptosis in AsPC-1 cells was confirmed by the observation of an increased number of cells expressing caspase-3 after treatment. mdpi.com
These in vitro findings were substantiated by in vivo experiments using xenograft models. In nude mice xenografted with AsPC-1 cells, administration of Almorexant resulted in a significant slowing of tumor growth. nih.gov One study reported that intraperitoneal injections of Almorexant induced a tumor size reduction of over 50%. frontiersin.org These results suggest that Almorexant can exert antitumoral effects by triggering apoptosis in OX1R-expressing pancreatic cancer cells. frontiersin.orgnih.gov
The mechanism by which Almorexant induces apoptosis in cancer cells involves the modulation of specific intracellular signaling pathways, notably the p38 mitogen-activated protein kinase (MAPK) pathway. researchgate.netsciencerepository.orgmdpi.com In colon cancer cells, the anti-tumoral effect of Almorexant is mediated by the induction of mitochondrial apoptosis, which is dependent on both the tyrosine phosphatase SHP2 and the p38 signaling pathway. researchgate.netsciencerepository.orgsciencerepository.org The critical role of this pathway was demonstrated in experiments where the pro-apoptotic effect of Almorexant in HT-29 cells was completely reversed by pretreatment with PD169316, a specific p38 inhibitor. sciencerepository.org
The signaling cascade is initiated by the interaction of Almorexant with OX1R, which, in this context, functions as a biased agonist. frontiersin.orgmdpi.com This interaction leads to the recruitment and activation of the phosphatase SHP2. frontiersin.orgmdpi.com Activated SHP2 subsequently triggers the p38 MAPK cascade, which in turn leads to the translocation of the proapoptotic protein Bax to the mitochondria, the formation of the apoptosome, activation of caspases, and ultimately, cell death. frontiersin.orgmdpi.com This p38-mediated apoptotic pathway is distinct from and independent of the canonical Gq protein-mediated intracellular calcium release pathway typically associated with orexin receptor activation. frontiersin.org Orexin receptor stimulation in various recombinant and native cell lines has been shown to activate ERK and p38 MAPK/SAPK cascades. physiology.org
Apoptosis Induction in Pancreatic Ductal Adenocarcinoma (PDAC) Models
In Vivo Behavioral and Physiological Studies in Rodent Models (Non-Human)
In various rodent models, Almorexant has been shown to effectively modulate sleep-wake cycles, primarily by promoting sleep. In normal C57BL/6 mice, oral administration of Almorexant at the beginning of the dark (active) phase produced a dose-dependent decrease in time spent awake and a corresponding increase in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. oup.comnih.gov Similarly, in rats, Almorexant administered during the dark period decreased wakefulness while increasing NREM and REM sleep. nih.gov A long-term study in rats involving daily administration for six weeks showed a sustained increase in slow-wave sleep and paradoxical sleep throughout the treatment period. oup.com
The sleep-promoting effects of Almorexant are mediated specifically through the blockade of the orexin 2 receptor (OX2R). oup.comnih.govresearchgate.net Studies in knockout mice revealed that Almorexant induced sleep in wild-type and OX1R-deficient mice, but had no effect on wakefulness or sleep in mice lacking OX2R or both orexin receptors. oup.comnih.govfrontiersin.org Almorexant treatment in mice has also been shown to increase the proportion of total sleep time spent in REM sleep during the active phase. oup.comnih.govfrontiersin.org In a mouse model of epilepsy with comorbid sleep disruption (Kcna1-null mice), Almorexant treatment successfully increased NREM sleep to levels comparable to wild-type controls and decreased wakefulness. oup.com
Table 2: Effects of Almorexant on Sleep-Wake Parameters in Rodents
| Parameter | Effect | Animal Model | Reference |
|---|---|---|---|
| Wakefulness | Decreased | Mice, Rats | oup.comnih.govnih.gov |
| NREM Sleep | Increased | Mice, Rats | oup.comnih.govnih.gov |
| REM Sleep | Increased | Mice, Rats | oup.comnih.govnih.gov |
| REM Sleep (% of Total Sleep) | Increased | Mice | oup.comnih.govfrontiersin.org |
Preclinical studies in rodent models have explored the role of Almorexant in modulating the intake of rewarding substances like ethanol (B145695) and sucrose (B13894). In an operant self-administration paradigm, systemic administration of Almorexant was found to decrease the consumption of both 20% ethanol and 5% sucrose in Long-Evans rats. nih.govplos.orgnih.gov This was reflected in a significant reduction in active lever presses, the total amount of fluid consumed (g/kg), and the number of reinforcers earned. nih.gov
Further research in ethanol-preferring (P) rats showed that Almorexant significantly reduced voluntary home-cage ethanol intake; however, it also suppressed water intake, suggesting a potential non-specific effect on general fluid consumption in this model. frontiersin.orgnih.gov In contrast, a study using C57BL/6J mice in a "drinking-in-the-dark" model found that Almorexant reduced binge-like ethanol intake and the resulting blood ethanol concentrations, while a trend to reduce sucrose consumption did not reach statistical significance. frontiersin.org
The brain mechanisms underlying these effects have also been investigated. The ventral tegmental area (VTA), a key region in the brain's reward circuitry, appears to be a critical site of action. nih.gov Direct microinfusions of Almorexant into the VTA of rats selectively attenuated ethanol self-administration without affecting sucrose self-administration. nih.govplos.org Conversely, infusions of Almorexant into the substantia nigra had no effect on ethanol consumption. nih.govplos.org These findings suggest that orexin receptors within the VTA are particularly involved in regulating ethanol-seeking behavior. nih.govnih.gov
Table 3: Effect of Almorexant on Ethanol and Sucrose Self-Administration in Rats nih.govplos.org
| Administration Route | Substance | Effect on Intake | Reference |
|---|---|---|---|
| Systemic | 20% Ethanol | Decreased | nih.govplos.org |
| Systemic | 5% Sucrose | Decreased | nih.govplos.org |
| Intra-VTA | 20% Ethanol | Decreased | nih.govplos.org |
| Intra-VTA | 5% Sucrose | No Effect | nih.govplos.org |
Assessment of Cognitive Functions (e.g., spatial learning and memory)
Investigations into the effects of Almorexant (C29H31F3N2O3) on cognitive functions, particularly spatial learning and memory, have been conducted in various non-human models. These studies aimed to determine whether the sleep-promoting effects of this dual orexin receptor antagonist might concurrently impair or alter cognitive processes.
In a study utilizing the Morris water maze, a common task for assessing spatial navigation and memory in rodents, rats treated with Almorexant demonstrated the ability to learn the task with an efficacy similar to that of vehicle-treated animals. nih.govnih.gov Interestingly, after four days of training, the Almorexant-treated group had established spatial memory, a milestone the vehicle-treated group reached after eight days. nih.gov This suggests that not only does Almorexant not impair spatial learning, but it might also have beneficial effects on memory consolidation, possibly due to the increase in both NREM and REM sleep it induces. nih.gov Furthermore, in a passive avoidance task, another measure of learning and memory, rats treated with Almorexant showed intact learning capabilities, comparable to the control group. nih.govnih.gov However, Almorexant did not reverse the learning impairments induced by scopolamine, a drug known to cause amnesia. nih.govnih.gov
Another study investigated the dose-dependent effects of Almorexant on learning and memory in a mouse model of Alzheimer's disease (APP/PS1 mice). nih.gov The results indicated that a moderate dose of Almorexant improved working memory compared to the control group, while a high dose was found to impair behavioral learning and memory. nih.gov Low to medium doses did not harm short-term learning and memory performance in these mice. nih.gov This suggests a complex relationship between the dose of Almorexant and its impact on cognitive function, particularly in a neurodegenerative context.
The orexin system, which Almorexant antagonizes, is known to be involved in the modulation of cognitive functions through its innervation of brain regions critical for learning and memory, such as the septohippocampal system. nih.gov The findings that Almorexant does not negatively affect, and may even under certain conditions enhance, cognitive performance are significant. nih.govnih.govnih.gov This contrasts with some other sleep-inducing agents that can have detrimental effects on cognition. researchgate.net
Interactive Data Table: Effects of Almorexant on Cognitive Function in Animal Models
| Study Parameter | Animal Model | Cognitive Task | Key Findings | Reference |
|---|---|---|---|---|
| Spatial Learning Efficacy | Rats | Morris Water Maze | Almorexant-treated rats learned the task with similar efficacy to vehicle-treated animals. | nih.govnih.gov |
| Spatial Memory Establishment | Rats | Morris Water Maze | Almorexant-treated rats established spatial memory after 4 days, while vehicle-treated rats took 8 days. | nih.gov |
| Avoidance Learning | Rats | Passive Avoidance Task | Both Almorexant-treated and vehicle-treated rats demonstrated successful avoidance learning. | nih.govnih.gov |
| Interaction with Scopolamine | Rats | Morris Water Maze & Passive Avoidance | Almorexant did not ameliorate scopolamine-induced learning impairments. | nih.govnih.gov |
| Dose-Dependent Effects | APP/PS1 Mice (Alzheimer's Model) | Y-Maze | A moderate dose improved working memory, while a high dose impaired learning and memory. Low to medium doses did not harm short-term memory. | nih.gov |
Receptor Occupancy Studies in Animal Brains (Non-Human)
Receptor occupancy studies are crucial for understanding the relationship between the concentration of a drug in the brain and its pharmacological effect. For Almorexant, these studies have been conducted in non-human subjects to determine the extent and duration of its binding to orexin 1 (OX1R) and orexin 2 (OX2R) receptors.
In vivo studies in rats have shown that Almorexant binds to both OX1 and OX2 receptors with high affinity. plos.org A study investigating the time-course of receptor occupancy after a single administration of Almorexant revealed a differential pattern of binding to the two receptor subtypes. plos.org Occupancy of OX1R by Almorexant was observed to decline between 4 to 6 hours post-administration. plos.org In contrast, OX2R occupancy remained elevated for a longer duration, still being notable after 12 hours. plos.org This prolonged occupancy of OX2R is thought to be a key factor in the sleep-promoting efficacy of Almorexant. plos.org
Further research has indicated that a significant level of OX2R occupancy is necessary to achieve a salient sleep-promoting effect. nih.gov Studies in rats and dogs have suggested that plasma levels of dual orexin receptor antagonists need to be sufficient to achieve an OX2R occupancy threshold of 65% to 80%. nih.gov Brain concentrations of Almorexant in rats have been shown to reach levels expected to result in an OX2R occupancy of 90% or more. oup.com
The development of positron emission tomography (PET) radiotracers for orexin receptors is an ongoing area of research to better quantify receptor expression and drug occupancy in the living brain. semanticscholar.org While several candidate radioligands have been developed, challenges such as low brain uptake have been encountered. semanticscholar.orgrsc.org However, these techniques hold promise for further elucidating the in vivo binding characteristics of compounds like Almorexant.
The differential binding kinetics of Almorexant to OX1R and OX2R, with its slow dissociation from OX2R, contribute to its long-lasting pharmacological effects. plos.orgnih.gov This detailed understanding of receptor occupancy in non-human models is vital for correlating pharmacokinetic and pharmacodynamic properties and for predicting the therapeutic window and duration of action of the compound.
Interactive Data Table: Almorexant Receptor Occupancy in Non-Human Brains
| Parameter | Animal Model | Receptor Subtype | Key Findings | Reference |
|---|---|---|---|---|
| Binding Affinity | Rats | OX1R & OX2R | Almorexant binds with high affinity to both receptor subtypes. | plos.org |
| Occupancy Time-Course | Rats | OX1R | Occupancy declined 4-6 hours post-administration. | plos.org |
| Occupancy Time-Course | Rats | OX2R | Occupancy was still elevated 12 hours post-administration. | plos.org |
| Efficacy Threshold | Rats and Dogs | OX2R | A receptor occupancy of 65-80% is suggested to be necessary for significant sleep promotion. | nih.gov |
| Estimated Occupancy at Efficacious Doses | Rats | OX2R | Brain concentrations reached levels estimated to produce ≥90% occupancy. | oup.com |
Advanced Analytical Methodologies for Almorexant Research
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry for structural elucidation and isotopic labeling)
Spectroscopic methods are indispensable for the structural confirmation of Almorexant and for tracking its metabolic fate. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques used for these purposes.
Nuclear Magnetic Resonance (NMR) provides detailed information about the atomic structure of the molecule. For Almorexant, 1H NMR spectroscopy in a solvent like DMSO-d₆ can confirm the presence and connectivity of hydrogen atoms within the molecule's architecture.
Mass Spectrometry (MS) is crucial for determining the molecular weight and fragmentation pattern of Almorexant, which aids in its structural elucidation. High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), allows for the identification of its metabolites in various biological matrices. researchgate.net In human studies, after administration of 14C-labeled Almorexant, a total of 47 metabolites were identified, with 21 being present in plasma. nih.gov The major fragmentation reactions observed are dominated by direct cleavages. researchgate.net
Isotopic labeling is a powerful tool used in conjunction with mass spectrometry to trace the metabolic pathways of Almorexant. musechem.com By introducing stable isotopes such as 13C or deuterium (B1214612) (2H) into the Almorexant molecule, researchers can track the compound and its metabolites within a biological system. musechem.commedchemexpress.eu This technique was instrumental in a study where 14C-labeled Almorexant was administered to human subjects to investigate its absorption, distribution, metabolism, and excretion (ADME). researchgate.netnih.gov
Chromatographic Techniques for Purity Assessment and Metabolite Profiling
Chromatography is a fundamental technique for separating mixtures and is essential for assessing the purity of Almorexant and for profiling its metabolites. iipseries.orgijnrd.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to determine the purity of Almorexant and to quantify its concentration in biological samples like plasma. nih.govrotachrom.com Validated LC-MS/MS methods have been developed to quantify Almorexant and its primary metabolites in human plasma with a limit of quantification of 0.05 ng/mL. nih.gov These methods utilize columns such as Eclipse XDB-C18 and XBridge C18 for separation. researchgate.net HPLC is also used to separate metabolites before their structural elucidation by high-resolution mass spectrometry. researchgate.net
Metabolite Profiling using chromatographic techniques has revealed that Almorexant is extensively metabolized. nih.govmdpi.com In humans, four primary metabolites have been identified: M3 and M8 (isomeric phenols from demethylation), M5 (an aromatic isoquinolinium ion from dehydrogenation), and M6 (formed by oxidative dealkylation). nih.gov Subsequent metabolic products are often formed through conjugation with glucuronic or sulfonic acid. nih.gov Studies have identified a total of 77 metabolites in plasma, urine, and feces combined. researchgate.net
| Metabolite | Formation Pathway |
|---|---|
| M3 | Demethylation (isomeric phenol) |
| M8 | Demethylation (isomeric phenol) |
| M5 | Dehydrogenation (aromatic isoquinolinium ion) |
| M6 | Oxidative dealkylation |
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor. giffordbioscience.comnih.gov These assays are crucial for characterizing the interaction of Almorexant with the orexin (B13118510) 1 (OX1) and orexin 2 (OX2) receptors.
These assays involve incubating a radiolabeled ligand (such as 3H-almorexant) with cells or membranes expressing the receptor of interest. pa2online.org By measuring the displacement of the radioligand by unlabeled Almorexant, its binding affinity (expressed as Ki or KD value) can be determined. pa2online.orgfrontiersin.org Saturation binding experiments with 3H-almorexant have shown affinity for both OX1 and OX2 receptors. pa2online.org Specifically, the affinity (KD) of 3H-almorexant was determined to be 1.72 nM for OX1R and 2.68 nM for OX2R. pa2online.org Competition binding assays are also used, where a known radioligand is competed with varying concentrations of the test compound. giffordbioscience.comfrontiersin.org
| Receptor | Affinity (KD) |
|---|---|
| Orexin 1 Receptor (OX1R) | 1.72 ± 0.27 nM |
| Orexin 2 Receptor (OX2R) | 2.68 ± 0.53 nM |
Kinetic binding studies have also been performed to understand the association and dissociation rates of Almorexant at the orexin receptors. nih.gov These studies revealed that Almorexant has a very slow dissociation rate from the OX2 receptor, which may contribute to its functional activity profile. nih.gov
Cell-Based Reporter Assays for Functional Activity Quantification
Cell-based reporter assays are used to quantify the functional activity of a compound at its target receptor. bio-connect.nlindigobiosciences.com These assays provide a measure of the compound's ability to either activate (agonist) or block (antagonist) the receptor's signaling pathway.
For Almorexant, which is an orexin receptor antagonist, these assays measure its ability to inhibit the signal transduction initiated by the natural orexin peptides. promega.ro A common approach is to use a reporter gene, such as luciferase or β-lactamase, linked to a promoter that is responsive to the receptor's signaling pathway. bio-connect.nlresearchgate.net When the receptor is activated, it triggers a cascade that leads to the expression of the reporter gene, which produces a measurable signal (e.g., light). bio-connect.nlpromega.ro The antagonistic activity of Almorexant is quantified by its ability to reduce this signal in the presence of an orexin agonist. nih.gov
Studies using cell-based assays, such as those measuring inositol (B14025) phosphate (B84403) accumulation or ERK-1/2 phosphorylation in cells expressing the OX2 receptor, have shown that Almorexant can cause a concentration-dependent depression in the maximal response to orexin-A. nih.gov This effect is more pronounced with shorter agonist incubation times, suggesting that Almorexant can act as a pseudo-irreversible antagonist in these cellular systems. nih.gov
Discovery and Development of Almorexant Analogues and Derivatives
Synthesis of Isotopically Labeled Almorexant for Research (e.g., 13C, d3)
The synthesis of isotopically labeled compounds is a crucial tool in drug metabolism and pharmacokinetic (DMPK) studies, as well as in quantitative bioanalysis and imaging. For Almorexant, both carbon-14 (B1195169) (¹⁴C) and stable isotope-labeled (SIL) analogues, such as those containing deuterium (B1214612) (d3) and carbon-13 (¹³C), have been synthesized for various research purposes. nih.govresearchgate.netgoogle.com
The synthesis of ¹⁴C-labeled Almorexant has been instrumental in elucidating its metabolic pathways and disposition in humans. nih.govresearchgate.net These studies, often employing accelerator mass spectrometry (AMS), allow for the sensitive detection and quantification of the parent drug and its metabolites in biological matrices. researchgate.net
Deuterated analogues of Almorexant, such as those with a deuterated N-methyl group (CD3), have also been synthesized. google.com The primary goal of deuteration is often to alter the metabolic profile of a drug by slowing the rate of metabolism at specific sites, a strategy that can potentially improve pharmacokinetic properties. nih.gov The synthesis of these deuterated compounds can be achieved using deuterated reagents and intermediates. google.com For instance, a general route involves treating deuterated methyl (S)-mandelate with an appropriately deuterated amine to form an amide, which is then further processed to yield the final deuterated Almorexant analogue. google.com
Stable isotope-labeled versions of Almorexant, such as Almorexant-¹³C,d3, are commercially available and serve as internal standards in quantitative bioanalytical assays. smolecule.com The introduction of these heavy isotopes is achieved during the synthetic process through specific labeling techniques. smolecule.com
Table 1: Examples of Isotopically Labeled Almorexant and Their Applications
| Labeled Compound | Isotope(s) | Primary Research Application(s) | Reference(s) |
| ¹⁴C-Almorexant | ¹⁴C | Metabolism, disposition, and elimination studies in humans. | nih.govresearchgate.net |
| Almorexant-d3 | Deuterium (d3) | Investigation of metabolic pathways and potential for improved pharmacokinetics. | google.com |
| Almorexant-¹³C,d3 | ¹³C, Deuterium (d3) | Internal standard for quantitative bioanalysis (e.g., mass spectrometry). | smolecule.com |
Exploration of Structural Modifications for Enhanced Selectivity or Potency
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how molecular structure affects biological activity. solubilityofthings.com For Almorexant, extensive SAR studies have been conducted to identify structural modifications that could lead to enhanced potency, selectivity for orexin-1 (OX1) or orexin-2 (OX2) receptors, and improved physicochemical properties. researchgate.netresearchgate.netnih.govnih.gov
Initial research focused on modifying the tetrahydroisoquinoline core of Almorexant. researchgate.netnih.gov One approach involved replacing the dimethoxyphenyl moiety with various heterocyclic systems, such as substituted imidazoles and pyrazoles. researchgate.netnih.gov These modifications led to the discovery of potent dual orexin (B13118510) receptor antagonists with nanomolar affinity for both human OX1 and OX2 receptors. researchgate.netnih.gov
Further SAR studies have explored substitutions at various positions of the Almorexant scaffold. researchgate.net For instance, research has shown that the 1-position of the tetrahydroisoquinoline ring is crucial for activity, with an optimally substituted benzyl (B1604629) group being important for OX1 receptor activity. researchgate.net Limited steric tolerance has been observed at the 7-position, with a preference for electron-deficient groups. researchgate.net At the acetamide (B32628) position, pyridylmethyl groups have been identified as optimal for activity. researchgate.netnih.gov
The goal of some of these modifications has been to develop antagonists with selectivity for the OX1 receptor, which is implicated in reward processes. researchgate.net By combining favorable structural changes, researchers have identified compounds with significantly improved potency and over 600-fold selectivity for the OX1 receptor over the OX2 receptor. researchgate.net
Table 2: Impact of Structural Modifications on Almorexant Analogues
| Modification | Impact on Activity/Selectivity | Reference(s) |
| Replacement of dimethoxyphenyl with substituted imidazoles/pyrazoles | Maintained potent dual antagonism at OX1 and OX2 receptors. | researchgate.netnih.gov |
| Substitution at the 1-position of the tetrahydroisoquinoline | An optimally substituted benzyl group is important for OX1 receptor activity. | researchgate.net |
| Substitution at the 7-position of the tetrahydroisoquinoline | Limited steric tolerance and preference for electron deficiency. | researchgate.net |
| Substitution at the acetamide position | Pyridylmethyl groups found to be optimal for activity. | researchgate.netnih.gov |
Investigation of Metabolites and Their Potential Biological Activities
Human studies using ¹⁴C-labeled Almorexant have identified a large number of metabolites. nih.govresearchgate.net In one study, a total of 47 metabolites were identified, with 21 present in plasma. nih.gov The primary metabolic pathways involve:
Demethylation: Formation of isomeric phenols (M3 and M8). nih.gov
Dehydrogenation: Formation of an aromatic isoquinolinium ion (M5). nih.gov
Oxidative dealkylation: Loss of the phenylglycine moiety to form M6. nih.gov
Subsequent metabolites are often formed through combinations of these primary reactions, followed by conjugation with glucuronic or sulfonic acid. nih.govresearchgate.net The majority of the administered dose is eliminated in the feces. nih.gov Importantly, none of the individual metabolites were found to represent more than 10% of the total drug-related exposure, and unchanged Almorexant was a minor component in feces and absent in urine. nih.gov
While the primary metabolites have been structurally characterized, their specific biological activities (i.e., their affinity for orexin receptors) have not been extensively reported in the public domain. In vivo metabolite identification is a key component of drug development to understand the complete disposition of a drug and its related materials. admescope.com
Table 3: Major Primary Metabolites of Almorexant
| Metabolite | Formation Pathway | Reference(s) |
| M3 and M8 (isomeric phenols) | Demethylation | nih.gov |
| M5 (aromatic isoquinolinium ion) | Dehydrogenation | nih.gov |
| M6 | Oxidative dealkylation | nih.gov |
Design of Prodrugs or Targeted Delivery Systems (Theoretical Approaches)
The design of prodrugs and targeted delivery systems represents a strategic approach in drug development to overcome limitations such as poor solubility, low bioavailability, or lack of site-specificity. novapublishers.comnih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound.
While specific prodrugs of Almorexant are not extensively described in the reviewed literature, theoretical approaches can be considered based on established prodrug design principles. novapublishers.comresearchgate.netnih.gov The modern approach to prodrug design often involves targeting specific enzymes or membrane transporters to enhance absorption and achieve site-specific drug release. researchgate.netnih.gov
For a molecule like Almorexant, potential prodrug strategies could involve modifying its functional groups to improve its physicochemical properties. For instance, ester or carbamate (B1207046) prodrugs could be designed to enhance lipophilicity and passive diffusion across biological membranes. These prodrugs would then be cleaved by ubiquitous esterases in the body to release the active Almorexant.
Targeted delivery systems offer another theoretical avenue. nih.gov These systems are designed to deliver a drug to a specific site of action, thereby increasing efficacy and reducing off-target effects. For a centrally acting drug like Almorexant, strategies to enhance brain penetration could be explored. This might involve conjugation to a molecule that utilizes a specific transporter at the blood-brain barrier. nih.gov Advanced strategies like antibody-directed enzyme prodrug therapy (ADEPT) or gene-directed enzyme prodrug therapy (GDEPT) are also being explored for targeted drug delivery, although these are more commonly associated with cancer therapy. novapublishers.com
The application of these theoretical approaches to Almorexant would require significant further research to identify suitable promoieties and targeting ligands that are both effective and safe.
Broader Research Applications and Translational Insights from Almorexant Studies
Almorexant as a Benchmark Compound in Orexin (B13118510) Receptor Pharmacology Research
Almorexant (ACT-078573) has established itself as a crucial benchmark compound in the field of orexin receptor pharmacology. As the first dual orexin receptor antagonist (DORA) to advance to clinical trials, it set a precedent for a new class of sleep-modulating agents. frontiersin.org Its primary value as a research tool stems from its well-characterized activity as a competitive antagonist at both the orexin-1 (OX1R) and orexin-2 (OX2R) receptors. wikipedia.orgresearchgate.net
Researchers frequently use Almorexant to validate new assays and to compare the profiles of novel orexin receptor modulators. frontiersin.org Its high affinity for both human orexin receptors makes it a reliable standard for assessing the potency and selectivity of new chemical entities. medchemexpress.comportico.org Studies have meticulously characterized its binding kinetics, revealing that while it acts as a dual antagonist under non-equilibrium conditions, it demonstrates slow dissociation and equilibration, particularly at the OX2R. frontiersin.orgnih.gov This kinetic profile, distinct from other DORAs like Suvorexant or Filorexant, provides a valuable point of comparison for understanding how receptor residency time might influence pharmacological effects. frontiersin.org
The extensive preclinical and clinical data available for Almorexant provide a robust foundation for interpreting the effects of other orexin antagonists. frontiersin.org Its development paved the way for subsequent compounds, and it continues to be a reference standard in studies exploring the therapeutic potential of targeting the orexin system. ontosight.airesearchgate.net
Table 1: Almorexant Receptor Binding Affinity
| Receptor | Binding Affinity (K_d or K_i) | Species |
|---|---|---|
| Orexin 1 (OX1R) | 1.3 nM (K_d) | Human |
| Orexin 2 (OX2R) | 0.17 nM (K_d) | Human |
| Orexin 1 (OX1R) | 13 nM (IC_50) | Human |
| Orexin 2 (OX2R) | 8 nM (IC_50) | Human |
Data sourced from multiple pharmacological studies. medchemexpress.comportico.org
Contributions to Understanding Sleep Regulation Mechanisms
Studies involving Almorexant have been instrumental in elucidating the fundamental role of the orexin system in regulating sleep and wakefulness. Orexins, neuropeptides produced in the lateral hypothalamus, are known to promote arousal. nih.govoup.com By blocking the action of these peptides, Almorexant helped to confirm that inhibiting orexin signaling is a viable strategy for promoting sleep. portico.org
Research using Almorexant demonstrated that antagonizing orexin receptors leads to a decrease in wakefulness and an increase in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, closely mimicking physiological sleep patterns. portico.orgnih.gov This was a significant departure from traditional hypnotics that primarily act on the GABAergic system. ontosight.ai
Crucially, studies in knockout mice models provided definitive evidence of the specific receptor contributions. Almorexant was shown to be effective at inducing sleep in mice lacking the OX1R but was ineffective in mice lacking the OX2R or both receptors. nih.gov This finding was pivotal in identifying the OX2R as the primary mediator of the sleep-promoting effects of dual orexin antagonists. nih.govresearchgate.net These investigations have profoundly shaped our current understanding of the sleep-wake switch, highlighting the orexin system, and particularly the OX2R, as a key node in maintaining arousal. oup.com
Table 2: Effects of Almorexant on Sleep Architecture in Preclinical Models
| Species | Effect on Wakefulness | Effect on NREM Sleep | Effect on REM Sleep | Key Finding |
|---|---|---|---|---|
| Mice | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase | Ineffective in OX2R knockout mice, confirming OX2R's primary role in sleep induction. nih.gov |
| Rats | Decrease | Increase | Increase | Sleep-promoting effect could be reversed by sensorimotor stimulation. portico.org |
Insights into Orexin System's Role in Metabolism and Addiction (from non-human studies)
Beyond sleep, research utilizing Almorexant in non-human models has provided valuable insights into the orexin system's influence on metabolism and addiction. The orexin system is integrated with brain circuits that regulate reward-seeking, energy homeostasis, and stress responses. frontiersin.orgmdpi.com
In the context of addiction, the orexin system is believed to play a role in the motivation for reward, including drugs of abuse. mdpi.com Preclinical studies using Almorexant have helped to probe this connection. For instance, administration of Almorexant into the ventral tegmental area (VTA), a key region in the brain's reward circuit, was shown to reduce ethanol (B145695) self-administration in rats without causing general effects on locomotor activity. plos.org This suggests that blocking orexin receptors can specifically attenuate the rewarding properties of substances like alcohol. plos.org Other studies have noted that dual orexin receptor antagonism can interfere with drug-induced locomotor sensitization, further implicating the system in drug-related behaviors. nih.gov These findings support the hypothesis that orexin antagonists could be a novel approach for treating substance use disorders. nih.gov
Regarding metabolism, orexin neurons are known to be involved in energy balance and can be influenced by peripheral metabolic signals. frontiersin.org In a study using a mouse model of breast cancer, which causes systemic metabolic changes, blocking orexin signaling with Almorexant not only improved sleep but also attenuated hyperglycemia and normalized the expression of several metabolic genes in the liver. nih.gov This demonstrates that the orexin system is a critical link between central nervous system arousal states and peripheral metabolic control.
Potential as a Research Tool for Novel Antitumor Strategies
Emerging preclinical research has uncovered a potential, albeit indirect, role for Almorexant as a research tool in oncology. The orexin system's involvement in fundamental cellular processes has led to investigations into its function within cancer biology.
Specifically, in models of pancreatic ductal adenocarcinoma (PDAC), Almorexant has been shown to induce apoptosis (programmed cell death). medchemexpress.com Studies indicate that Almorexant stimulates the activity of caspase-3, a key executioner enzyme in the apoptotic cascade, in pancreatic cancer cell lines. medchemexpress.commedchemexpress.com Furthermore, Almorexant was observed to inhibit the growth of these cancer cells. medchemexpress.com In vivo experiments where Almorexant was administered to mice with established pancreatic tumors showed a significant reduction in tumor volume. medchemexpress.com These findings suggest that orexin receptors may represent a novel target in certain cancers. Almorexant, as a well-characterized antagonist, serves as an essential chemical probe to explore this hypothesis, potentially paving the way for new antitumor strategies that target the orexin system. nih.gov
Future Directions in Chemical Biology and Medicinal Chemistry Research
Elucidating Unexplored Almorexant-Mediated Pathways and Targets
While the primary mechanism of Almorexant is the blockade of OX1 and OX2 receptors, the full spectrum of its molecular interactions and downstream signaling cascades is not completely understood. researchgate.netontosight.ai The orexin (B13118510) system has widespread projections throughout the central nervous system, influencing various physiological processes beyond the sleep-wake cycle, such as energy balance, reward, and autonomic function. researchgate.netnih.gov Future research is essential to map the less-traveled signaling pathways affected by Almorexant.
A key area of investigation is the potential for off-target activities and the characterization of the complete intracellular signaling response to receptor antagonism. Orexin receptors are G-protein coupled receptors (GPCRs) that can activate multiple G-protein subtypes (e.g., Gq/11, Gi/o, Gs) and other proteins like β-arrestin. frontiersin.org The precise manner in which Almorexant modulates these complex, and sometimes competing, intracellular pathways remains a subject for deeper inquiry. Elucidating these details could explain nuances in the pharmacological profile of Almorexant and guide the development of more specific next-generation modulators. Furthermore, investigating how Almorexant's antagonism of orexin receptors impacts other neurotransmitter systems, such as the dopaminergic and noradrenergic systems, will provide a more holistic understanding of its effects on brain function. mdpi.com
Rational Design of Next-Generation Orexin Receptor Modulators
The journey of Almorexant, from a promising therapeutic candidate to its discontinuation, has provided invaluable lessons for medicinal chemists. wikipedia.org This knowledge is now being applied to the rational design of new orexin receptor modulators with improved properties. The goal is to create compounds with optimized pharmacokinetic profiles, enhanced receptor subtype selectivity, and a reduced potential for off-target effects.
Structure-activity relationship (SAR) studies on the Almorexant scaffold and its analogs are crucial in this endeavor. By systematically modifying different parts of the molecule, researchers can identify which chemical features are critical for potent and selective binding to OX1R and OX2R. For example, research has suggested that antagonism of OX2R is particularly important for sleep induction. oup.com This has led to the development of antagonists with varying degrees of selectivity for OX2R over OX1R. The design of subsequent approved DORAs, such as suvorexant and lemborexant, has built upon the foundational understanding gained from Almorexant. nih.govfrontiersin.org Future work will likely involve creating a more diverse chemical library of orexin modulators, including not just antagonists but also agonists and allosteric modulators, to probe the full therapeutic potential of targeting this system. patsnap.com
Table 1: Comparison of Select Orexin Receptor Antagonists
| Compound | Receptor Target(s) | Development Status | Key Finding |
|---|---|---|---|
| Almorexant | Dual (OX1R & OX2R) | Discontinued (B1498344) (Phase III) wikipedia.org | First-in-class DORA, effective in promoting sleep but development was halted. clinicaltrialsarena.comresearchgate.net |
| Suvorexant | Dual (OX1R & OX2R) | Approved nih.gov | First FDA-approved DORA for insomnia, demonstrating clinical efficacy and tolerability. frontiersin.org |
| Lemborexant | Dual (OX1R & OX2R) | Approved nih.gov | An approved DORA for the treatment of insomnia. |
| Filorexant | Dual (OX1R & OX2R) | Investigational | Shown to be effective and safe in a controlled clinical trial. researchgate.net |
| SB-334867 | Selective (OX1R) | Preclinical/Research | A first-generation selective antagonist for OX1R, used in research to probe receptor function. frontiersin.org |
This table is for informational purposes and is not exhaustive.
Application of Almorexant Scaffold in Polypharmacology Approaches
Polypharmacology, the concept of designing single chemical entities that act on multiple biological targets, is a growing strategy for treating complex diseases. The Almorexant chemical scaffold presents an intriguing starting point for such approaches. Given the orexin system's involvement in a wide array of neurological functions, including sleep, appetite, and mood, modifying the Almorexant structure to engage other relevant targets could lead to novel therapeutics with unique, synergistic benefits. mdpi.com
For instance, a compound derived from the Almorexant scaffold might be engineered to retain orexin receptor antagonism while also modulating serotonin (B10506) or dopamine (B1211576) receptors. Such a molecule could potentially address comorbid conditions like insomnia and depression more effectively than a single-target agent. The challenge lies in achieving a balanced activity profile at each target to maximize therapeutic benefit. This requires a sophisticated understanding of the structure-activity relationships for each target and how to integrate desired pharmacophores into a single molecular framework. Future research in this area will explore the creation of dual- or multi-target ligands based on the Almorexant template for conditions where multiple pathways are dysregulated.
Advanced Computational Approaches for Almorexant Derivative Optimization
Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new drug candidates. In the context of Almorexant, these approaches are critical for refining its structure to create superior derivatives. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are being used to predict how modifications to the Almorexant scaffold will affect its binding to orexin receptors.
Using models of the OX1 and OX2 receptor binding pockets, researchers can simulate how different chemical substitutions on the Almorexant structure influence binding affinity and selectivity. researchgate.net MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to understand factors like the dissociation rate, which can influence the duration of action. wikipedia.org QSAR studies can build mathematical models that correlate structural features of a series of Almorexant analogs with their biological activity, enabling the prediction of potency for novel, unsynthesized compounds. These advanced computational tools allow for the rapid in silico screening of vast virtual libraries of potential drug candidates, prioritizing the most promising compounds for synthesis and experimental testing, thereby saving significant time and resources.
Investigating Almorexant's Role in Neurobiology Beyond Sleep Regulation
The orexin system's influence extends far beyond the regulation of sleep and wakefulness, and Almorexant serves as a key pharmacological tool to explore these diverse functions. researchgate.net Research has implicated the orexin system in reward processing, addiction, anxiety, mood disorders, and even cognitive functions. mdpi.complos.org
Studies have shown that Almorexant can attenuate reward-seeking behavior in animal models. plos.org For example, systemic administration of Almorexant was found to decrease the self-administration of ethanol (B145695) and sucrose (B13894). plos.org This suggests that orexin receptor antagonists could have therapeutic potential in the treatment of substance use disorders. mdpi.com Similarly, the orexin system is involved in the body's stress response, and modulating this system with antagonists like Almorexant may offer new treatments for anxiety and post-traumatic stress disorder. mdpi.compsychiatryinvestigation.org There is also growing interest in the link between the orexin system and neurodegenerative diseases like Alzheimer's, with some studies suggesting that orexin antagonists might influence the dynamics of amyloid-beta. psychiatryinvestigation.org Future research using Almorexant and its derivatives will be instrumental in dissecting the role of orexin signaling in these complex neurological conditions and evaluating the therapeutic potential of its modulation.
Q & A
Q. How can researchers confirm the structural identity of C₂₉H₃₁F₃N₂O₃?
Methodological Answer:
- Analytical Techniques : Use nuclear magnetic resonance (NMR) spectroscopy to confirm proton and carbon environments, mass spectrometry (MS) to verify molecular weight (512.56 g/mol), and elemental analysis to validate the composition .
- Cross-Referencing : Compare spectral data with literature values (e.g., CAS 871224-64-5) and ensure consistency with reported structural formulas .
- Data Table :
| Property | Reported Value | Source |
|---|---|---|
| Molecular Formula | C₂₉H₃₁F₃N₂O₃ | |
| Molecular Weight | 512.56 g/mol | |
| CAS Registry Number | 871224-64-5 |
Q. What are the recommended methods for synthesizing C₂₉H₃₁F₃N₂O₃ in laboratory settings?
Methodological Answer:
- Key Steps : Focus on enantioselective synthesis due to the compound’s stereochemistry. Use chiral catalysts for asymmetric hydrogenation of intermediate dihydroisoquinoline precursors .
- Purification : Employ column chromatography with silica gel and validate purity via HPLC (>98%) .
- Documentation : Record reaction conditions (temperature, solvent ratios) and characterize intermediates using FT-IR and MS .
Q. How should researchers assess the purity of C₂₉H₃₁F₃N₂O₃ for in vitro studies?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Purity thresholds should exceed 98% .
- Mass Spectrometry : Confirm absence of impurities by comparing MS/MS fragmentation patterns with reference standards .
- Batch Consistency : Cross-validate multiple synthesis batches using differential scanning calorimetry (DSC) to detect polymorphic variations .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported orexin receptor binding affinities for C₂₉H₃₁F₃N₂O₃?
Methodological Answer:
- Assay Standardization : Replicate binding assays (e.g., competitive radioligand displacement) under identical conditions (pH, temperature, buffer composition). Use [³H]-Almorexant as a tracer .
- Control Variables : Account for receptor subtype selectivity (OX1R vs. OX2R) and cell line differences (CHO vs. HEK293). Validate using siRNA knockdown models .
- Data Analysis : Apply nonlinear regression (e.g., Prism software) to calculate IC₅₀ values and compare with published discrepancies .
Q. How can researchers optimize pharmacokinetic parameters of C₂₉H₃₁F₃N₂O₃ for preclinical studies?
Methodological Answer:
- Solubility Enhancement : Test co-solvents (e.g., DMSO/PEG mixtures) and micellar formulations to improve bioavailability .
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots. Modify fluorinated or methylated groups to reduce CYP450-mediated degradation .
- In Vivo Validation : Monitor plasma half-life (t₁/₂) and brain penetration in rodent models via LC-MS/MS .
Q. What frameworks guide hypothesis-driven experimental design for studying C₂₉H₃₁F₃N₂O₃’s neuropharmacology?
Methodological Answer:
- PICO Framework : Define P opulation (e.g., rodent sleep models), I ntervention (dose range), C omparator (existing orexin antagonists), and O utcome (EEG-measured sleep latency) .
- FINER Criteria : Ensure hypotheses are F easible (resource allocation), N ovel (unexplored receptor crosstalk), and R elevant (translational potential for insomnia) .
Q. How should researchers address reproducibility challenges in C₂₉H₃₁F₃N₂O₃’s receptor selectivity studies?
Methodological Answer:
- Protocol Transparency : Detail receptor preparation methods (e.g., membrane isolation, detergent use) and ligand concentrations in appendices .
- Reagent Documentation : Specify manufacturer, lot numbers, and storage conditions for antibodies/chemicals to minimize batch variability .
- Independent Replication : Collaborate with external labs to validate key findings using blinded datasets .
Q. What methodologies validate the selective antagonism of OX1R vs. OX2R by C₂₉H₃₁F₃N₂O₃?
Methodological Answer:
- Functional Assays : Measure intracellular Ca²⁺ flux in OX1R/OX2R-transfected cells. Use FLIPR Tetra for real-time quantification .
- Selectivity Ratios : Calculate OX2R/OX1R IC₅₀ ratios; values >10 indicate subtype selectivity .
- Structural Docking : Perform molecular dynamics simulations to identify binding pocket interactions (e.g., fluorophenyl group with OX2R Tyr⁶¹⁶) .
Q. How do researchers mitigate oxidative degradation of C₂₉H₃₁F₃N₂O₃ during long-term stability studies?
Methodological Answer:
Q. What statistical approaches reconcile discrepancies between in vitro potency and in vivo efficacy of C₂₉H₃₁F₃N₂O₃?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
